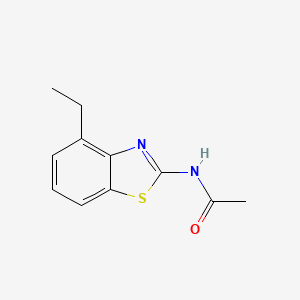

N-(4-Ethyl-2-benzothiazolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

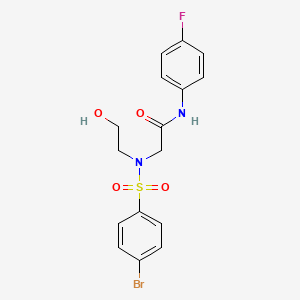

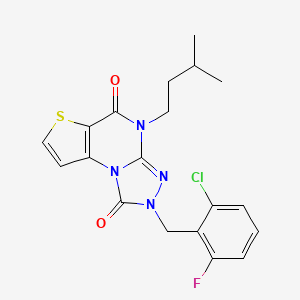

The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Analgesic Activity : Research has demonstrated the synthesis of acetamide derivatives, including those related to N-(4-Ethyl-2-benzothiazolyl)acetamide, showing potential analgesic activities in various tests. These compounds were synthesized and assessed for their effectiveness against thermal, mechanical, and chemical nociceptive stimuli (Kaplancıklı et al., 2012).

- Antitumor Activity : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives found significant anticancer activity against several cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş et al., 2015).

- Antimicrobial Activity : Novel benzothiazolyl-amide derivatives were synthesized and their antimicrobial activities were investigated, showing varying degrees of effectiveness against bacteria and fungi, suggesting potential for developing new antimicrobial agents (Özdemir et al., 2011).

Chemical and Pharmacological Studies

- Metabolic Stability : Investigations into various 6,5-heterocycles as alternatives to benzothiazole rings aimed at improving metabolic stability have provided insights into the structure-activity relationships of PI3K/mTOR inhibitors, which are crucial for developing more stable therapeutic compounds (Stec et al., 2011).

- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR analysis of thiazole and benzothiazole derivatives with H1-antihistamine activity has revealed correlations between chromatographic data and biological activity, indicating a method to predict pharmacological activities of new drug candidates (Brzezińska et al., 2003).

Photovoltaic and Antioxidant Properties

- Photovoltaic Efficiency : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and suggesting their use in photovoltaic cells (Mary et al., 2020).

- Antioxidant Activity : Novel thiazolidinones and benzothiazole acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing potential for therapeutic applications in managing oxidative stress-related conditions (Koppireddi et al., 2013).

Mecanismo De Acción

Target of Action

N-(4-Ethyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(4-Ethyl-2-benzothiazolyl)acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .

Result of Action

The result of the action of N-(4-Ethyl-1,3-benzothiazol-2-yl)acetamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis, the compound causes the bacteria to die .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-8-5-4-6-9-10(8)13-11(15-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWOEXPQVZJEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2942812.png)

![ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2942813.png)

![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2942822.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

![2-bromo-N-[3-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide](/img/structure/B2942828.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/no-structure.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1-methylimidazolidine-2,4-dione](/img/structure/B2942834.png)